1,5-Diethyl-5-(1-methylbutyl)barbituric acid is a derivative of barbituric acid, which belongs to a class of compounds known for their sedative and hypnotic properties. Barbituric acid itself was first synthesized in 1864 and has since been modified to create various derivatives with distinct pharmacological effects. This compound is characterized by its unique structure and potential applications in medical and scientific research.
The compound can be synthesized through various methods that involve the reaction of barbituric acid derivatives with specific alkyl groups. The synthesis typically requires starting materials such as urea and malonic acid derivatives, which are reacted under controlled conditions to yield the desired product.
1,5-Diethyl-5-(1-methylbutyl)barbituric acid falls under the category of barbiturates, which are central nervous system depressants. These compounds are known for their ability to induce sedation, hypnosis, and anesthesia.
The synthesis of 1,5-Diethyl-5-(1-methylbutyl)barbituric acid generally involves several key steps:
The molecular formula for 1,5-Diethyl-5-(1-methylbutyl)barbituric acid is . The compound features a pyrimidine ring structure typical of barbiturates, with ethyl and 1-methylbutyl substituents at the 5-position.
1,5-Diethyl-5-(1-methylbutyl)barbituric acid can undergo several chemical reactions:
Reagents such as strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used in these reactions to facilitate transformations.
The mechanism of action for 1,5-Diethyl-5-(1-methylbutyl)barbituric acid primarily involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. This compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased chloride ion influx into neurons. This hyperpolarization results in reduced neuronal excitability, thereby producing sedative and hypnotic effects.
The compound's behavior in various pH environments has been studied, indicating that it exists in different tautomeric forms depending on the solution's acidity.
1,5-Diethyl-5-(1-methylbutyl)barbituric acid has several applications in scientific research:
This compound exemplifies the significant role that modified barbiturates play in both clinical settings and research environments, contributing to our understanding of central nervous system pharmacology.
The foundation of barbiturate chemistry traces back to Adolf von Baeyer’s 1864 serendipitous synthesis of barbituric acid during uric acid derivative studies. This heterocyclic compound—characterized by a six-membered ring with alternating carbon and nitrogen atoms—became the scaffold for all future derivatives. As noted by Levi (1957), von Baeyer named the compound "barbituric acid" for obscure reasons, though prevailing theories suggest a fusion of "Barbara" (possibly a personal acquaintance) and "uric acid" [1]. The early 20th century witnessed explosive growth in barbiturate production, with U.S. manufacturing escalating by 400% between 1933 and 1954. By 1954, annual production reached 798,000 pounds, equivalent to ~3.6 billion standard 0.1g doses [1]. This surge reflected pharmacological efforts to optimize sedation properties through molecular tweaking.
Table 1: U.S. Barbiturate Production Growth (1933–1954)
Year | Production (pounds) | Equivalent Doses (0.1g units) |
---|---|---|
1936 | 231,167 | 1,618,169,000 |
1948 | 672,000 | 4,704,000,000 |
1954 | 798,000 | 3,619,728,000 |
Source: Levi (1957), UNODC Bulletin [1]
Barbituric acid’s pharmacological activity hinges on substitutions at the C5 position. Unsubstituted barbituric acid lacks sedative effects due to high acidity (pKa ~4.0) and poor lipid solubility. Introducing alkyl groups at C5 reduces acidity and enhances blood-brain barrier penetration. The compound 1,5-diethyl-5-(1-methylbutyl)barbituric acid (C₁₃H₂₂N₂O₃) exemplifies this strategy [3]. Its structure features:
Tautomerism also influences functionality. Barbituric acid exists in keto-enol equilibrium (Fig. 2), with the mono-enol form dominating at physiological pH [1]. 5,5-disubstitution suppresses enolization, weakening acidity (pKa ~8.3) and enabling greater unionized fraction absorption.
Table 2: Evolution of Key Barbiturate Structural Modifications
Era | Substitution Pattern | Chemical Impact |
---|---|---|
Pre-1900 | Unsubstituted barbituric acid | High acidity (pKa 4.0); no sedation |
1903 | Diethyl at C5 (Barbital) | Reduced acidity; lasting hypnotic effects |
1950s | 1,5-diethyl-5-(1-methylbutyl) | Enhanced lipophilicity; metabolic resistance |
Barbiturate naming inconsistencies arise from positional isomerism and evolving IUPAC rules. The compound 1,5-diethyl-5-(1-methylbutyl)barbituric acid illustrates this complexity:
Confusion intensifies with non-IUPAC abbreviations. For example, 5-vinyl-5-(1-methylbutyl) variants are termed "vinylbital" (CAS 2430-49-1) but omit nitrogen substitutions [4]. Such discrepancies underscore the need for standardized naming in pharmacological literature.
Table 3: Nomenclature Comparison for Key Barbiturate Derivatives
Compound | Systematic IUPAC Name | Common Name | SMILES Notation |
---|---|---|---|
Target compound | 5,5-diethyl-1-(pentan-2-yl)-1,3-diazinane-2,4,6-trione | 1,5-diethyl-5-(1-methylbutyl)barbituric acid | CC1C(=O)NC(=O)N(C1=O)(CC)CCCC(C)C |
5-vinyl variant | 5-ethenyl-5-(pentan-2-yl)-1,3-diazinane-2,4,6-trione | Vinylbital | CCCC(C)C1(C=C)C(=O)NC(=O)NC1=O |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9